molecular formula C15H17N3O2 B11847140 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole

Cat. No.: B11847140
M. Wt: 271.31 g/mol
InChI Key: HPGDTBDVKSENNN-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole is a chemical compound with the molecular formula C15H18N2O2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole typically involves the reaction of 5-nitroindole with 1-ethylpiperidin-4-one in the presence of pyrrolidine as a catalyst. The reaction is carried out in methanol under reflux conditions for 48 hours. The product is then extracted using dichloromethane, washed with brine, and dried over sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization from isopropanol and hexanes .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the available positions on the ring.

    Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

    Reduction: Tin(II) chloride, hydrochloric acid.

Major Products Formed

    Oxidation: 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-amino-1H-indole.

    Substitution: Halogenated or nitrated derivatives of the indole ring.

    Reduction: 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-amino-1H-indole.

Scientific Research Applications

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The nitro group can participate in redox reactions, while the indole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole: Similar structure but with a methoxy group instead of a nitro group.

    3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole: Similar structure but with the nitro group at a different position on the indole ring.

Uniqueness

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with biological targets. This positioning can result in distinct biological activities and potential therapeutic applications compared to its analogs.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-6-nitro-1H-indole

InChI

InChI=1S/C15H17N3O2/c1-2-17-7-5-11(6-8-17)14-10-16-15-9-12(18(19)20)3-4-13(14)15/h3-5,9-10,16H,2,6-8H2,1H3

InChI Key

HPGDTBDVKSENNN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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